Dronedarone-d6 Hydrochlorid

Übersicht

Beschreibung

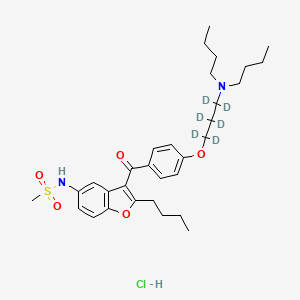

Dronedarone-d6 (Hydrochlorid) ist eine deuterierte Form von Dronedarone-Hydrochlorid, einem Antiarrhythmikum der Klasse III. Es wird hauptsächlich zur Behandlung von Vorhofflimmern und Vorhofflattern eingesetzt. Die deuterierte Form, Dronedarone-d6, wird häufig in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und das metabolische Profil des Arzneimittels aufgrund seiner stabilen Isotopeigenschaften zu untersuchen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dronedarone-Hydrochlorid umfasst mehrere Schritte, beginnend mit 2-n-Butyl-5-Nitrobenzofuran. Der Prozess umfasst Aroylisierung, Demethylierung, O-Alkylierung, katalytische Transferhydrierung und Mesylierung . Die Herstellungsmethode für Dronedarone-Hydrochlorid-Tabletten umfasst das Auflösen von Poloxamer und Kollicoat IR in Ethanol, gefolgt von Trocknen und Sieben. Das Gemisch wird dann mit Dronedarone-Hydrochlorid, einem Zerfallsmittel und einem Füllstoff kombiniert, gefolgt von Granulierung und Trocknung .

Industrielle Produktionsmethoden

Die industrielle Produktion von Dronedarone-Hydrochlorid folgt ähnlichen Synthesewegen, ist aber für die Produktion im großen Maßstab optimiert. Der Prozess ist so konzipiert, dass er einfach zu bedienen ist und sich für die industrielle Anwendung eignet, wodurch hohe Ausbeuten und Reinheit sichergestellt werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

Dronedarone-d6 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation hydroxylierte Derivate erzeugen, während Reduktion desoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Dronedarone-d6 (Hydrochlorid) wird aufgrund seiner stabilen Isotopeigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Es wird verwendet in:

Chemie: Um die chemischen Eigenschaften und Reaktionen des Arzneimittels zu untersuchen.

Biologie: Um seine Auswirkungen auf biologische Systeme zu untersuchen.

Medizin: Um seine Pharmakokinetik und metabolische Profile zu verstehen.

Industrie: Um Produktionsmethoden für das Medikament zu entwickeln und zu optimieren.

Wirkmechanismus

Dronedarone-d6 (Hydrochlorid) übt seine Wirkung aus, indem es mehrere Ionenströme blockiert, darunter Kalium-, Natrium- und L-Typ-Calciumströme. Es zeigt auch antiadrenerge Wirkungen durch nichtkompetitive Bindung an β-adrenerge Rezeptoren. Diese Mehrkanal-Blockade hilft, Rhythmus und Frequenz bei Vorhofflimmern zu kontrollieren .

Wissenschaftliche Forschungsanwendungen

Dronedarone-d6 (hydrochloride) is widely used in scientific research due to its stable isotope properties. It is used in:

Chemistry: To study the drug’s chemical properties and reactions.

Biology: To investigate its effects on biological systems.

Medicine: To understand its pharmacokinetics and metabolic profiles.

Industry: To develop and optimize production methods for the drug.

Wirkmechanismus

- Its deuterium labeling may impact its pharmacokinetic profile, potentially altering metabolism and distribution .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

Dronedarone-d6 Hydrochloride is a potent blocker of multiple ion currents, including potassium current, sodium current, and L-type calcium current . It exhibits antiadrenergic effects by noncompetitive binding to β-adrenergic receptors . Dronedarone-d6 Hydrochloride is a substrate for and a moderate inhibitor of CYP3A4 .

Cellular Effects

Dronedarone-d6 Hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking multiple ion currents and inhibiting β-adrenergic receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Dronedarone-d6 Hydrochloride involves its interaction with various biomolecules. It exerts its effects at the molecular level by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors . This leads to changes in gene expression and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of Dronedarone-d6 Hydrochloride change over time in laboratory settings. It has been shown to significantly reduce atrial fibrillation burden and cardiovascular hospitalizations, demonstrating a low risk for proarrhythmia in patients with paroxysmal or persistent atrial fibrillation .

Dosage Effects in Animal Models

The effects of Dronedarone-d6 Hydrochloride vary with different dosages in animal models . It has shown potent anti-arrhythmic activity in various animal models .

Metabolic Pathways

Dronedarone-d6 Hydrochloride is involved in various metabolic pathways. It is a substrate for CYP3A4, indicating that it is involved in the metabolic pathways mediated by this enzyme .

Transport and Distribution

Dronedarone-d6 Hydrochloride is transported and distributed within cells and tissues. Its lipophilic nature, due to the methyl sulfonyl group in its structure, allows it to be more lipophilic with a shorter half-life than amiodarone, leading to reduced tissue accumulation of the drug .

Subcellular Localization

Given its lipophilic nature and its interactions with various ion channels and receptors, it is likely to be localized in areas where these structures are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dronedarone hydrochloride involves multiple steps, starting from 2-n-butyl-5-nitrobenzo-furan. The process includes aroylation, demethylation, O-alkylation, catalytic transfer hydrogenation, and mesylation . The preparation method for dronedarone hydrochloride tablets involves dissolving poloxamer and Kollicoat IR in ethanol, followed by drying and screening. The mixture is then combined with dronedarone hydrochloride, a disintegrating agent, and a filling agent, followed by granulation and drying .

Industrial Production Methods

Industrial production of dronedarone hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process is designed to be operationally simple and suitable for industrial application, ensuring high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Dronedarone-d6 (hydrochloride) undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Amiodaron: Ein Antiarrhythmikum der Klasse III mit ähnlichen Mehrkanal-Blockadeeigenschaften, aber mit einer längeren Halbwertszeit und einem höheren Risiko von Organtoxizitäten.

Sotalol: Ein weiteres Antiarrhythmikum der Klasse III, das auch Kaliumkanäle blockiert, aber unterschiedliche pharmakokinetische Eigenschaften aufweist.

Einzigartigkeit

Dronedarone-d6 (Hydrochlorid) ist durch seine deuterierte Form einzigartig, die Stabilität bietet und detaillierte pharmakokinetische Studien ermöglicht. Im Gegensatz zu Amiodaron fehlen ihm Jod-Moleküle, was das Risiko für Schilddrüsenprobleme reduziert .

Biologische Aktivität

Dronedarone-d6 hydrochloride is a deuterated form of dronedarone, an antiarrhythmic medication primarily used for the management of atrial fibrillation (AF) and atrial flutter. This compound is notable for its complex pharmacological profile, which involves multiple mechanisms of action that contribute to its efficacy in treating cardiac arrhythmias. This article will explore the biological activity of dronedarone-d6 hydrochloride, highlighting its pharmacodynamics, metabolic pathways, and clinical implications based on recent research findings.

Dronedarone acts as a multichannel blocker, affecting various ion currents that are critical for cardiac action potentials. Specifically, it inhibits:

- Potassium currents : By blocking potassium channels, dronedarone prolongs the action potential duration and refractory period in cardiac tissues.

- Sodium currents : This action helps stabilize cardiac rhythm by reducing excitability.

- L-type calcium currents : Dronedarone decreases intracellular calcium levels, which is crucial for myocardial contractility and conduction.

Additionally, dronedarone exhibits antiadrenergic effects through noncompetitive binding to β-adrenergic receptors, further contributing to its antiarrhythmic properties .

Pharmacokinetics

The pharmacokinetics of dronedarone-d6 hydrochloride reveal important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Dronedarone has an absolute oral bioavailability of approximately 15%, which can be significantly increased when taken with food (up to five-fold with high-fat meals) .

- Distribution : It is highly protein-bound (approximately 99%), primarily to albumin. The volume of distribution ranges from 2500 to 3400 L following intravenous administration .

- Metabolism : The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes (primarily CYP3A4), yielding several metabolites including the active N-debutyl-dronedarone . Notably, dronedarone-d6 retains similar metabolic pathways but may exhibit altered pharmacokinetic properties due to deuteration.

Endothelial Progenitor Cells (EPCs)

Recent studies have demonstrated that dronedarone hydrochloride enhances the bioactivity of endothelial progenitor cells (EPCs), which are pivotal in cardiovascular repair mechanisms. In vitro experiments showed that dronedarone significantly increased EPC proliferation, tube formation, and migration while maintaining surface marker expression. This effect was associated with upregulation of AKT phosphorylation and reduced production of reactive oxygen species (ROS), suggesting a protective role against oxidative stress .

Clinical Trials

The clinical efficacy of dronedarone has been assessed in several large-scale trials:

- ATHENA Trial : This study involved 4629 patients with paroxysmal or persistent atrial fibrillation. Dronedarone treatment resulted in a 24% reduction in cardiovascular hospitalizations or death from any cause (p<0.001). Notably, it also reduced cardiovascular death by 29% (p=0.03) and arrhythmic death by 45% (p=0.01) .

- ANDROMEDA Trial : In patients with heart failure and AF, dronedarone was associated with increased mortality rates compared to placebo, leading to recommendations against its use in this population .

| Endpoint | Hazard Ratio (95% CI) | p-value |

|---|---|---|

| Co-primary endpoint: stroke/MI/CV death | 2.29 (1.34-3.94) | 0.002 |

| Death or unplanned CV hospitalization | 1.95 (1.45-2.62) | <0.001 |

| Mortality | 1.94 (0.99-3.79) | 0.049 |

| CV death | 2.11 (1.00-4.49) | 0.046 |

| Arrhythmic death | 3.26 (1.06-10.00) | 0.03 |

Eigenschaften

IUPAC Name |

N-[2-butyl-3-[4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H/i11D2,21D2,22D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKVCQXJYURSIQ-RADSTHBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.